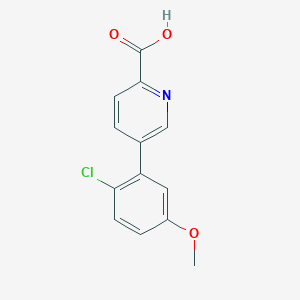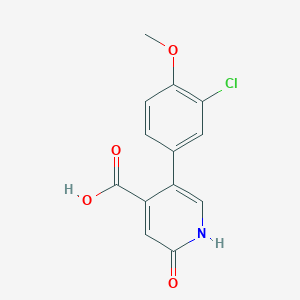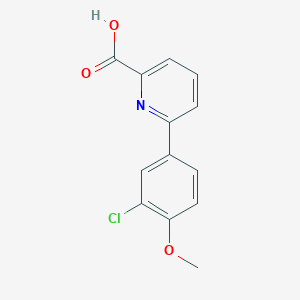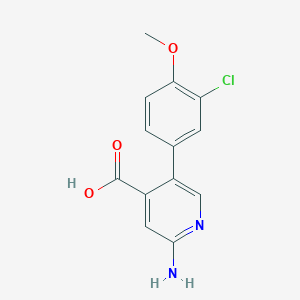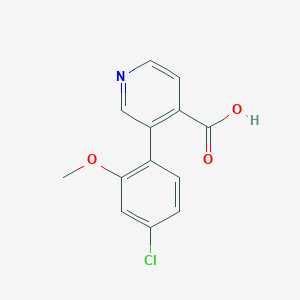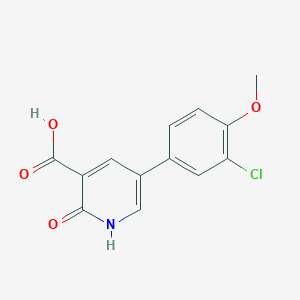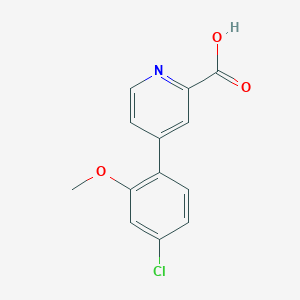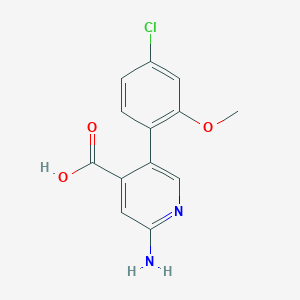
3-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% (3-CMPPA) is a synthetic compound that has been studied for its potential use in various scientific research applications. 3-CMPPA is an organic compound that belongs to the class of picolinic acids, which are characterized by the presence of a carboxylic acid group on the pyridine ring. This compound has numerous biochemical and physiological effects, and is used in many different laboratory experiments.
科学研究应用
3-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has been widely used in various scientific research applications, such as the study of enzyme inhibition, drug delivery, and protein-ligand interactions. It has also been used as a substrate for the synthesis of other compounds, such as 4-chloro-2-methoxy-2-methylthiophenol and 4-chloro-2-methoxy-2-methylthiophenolate.
作用机制
The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is not yet fully understood. However, studies have suggested that this compound is able to interact with various enzymes and proteins, and may affect the activity of these molecules. It is also believed that 3-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% may be able to modulate the activity of certain receptors and transporters, which could be useful in the development of new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% are not yet fully understood. However, studies have suggested that this compound may have anti-inflammatory and anti-cancer properties. Additionally, 3-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has been found to reduce the levels of certain pro-inflammatory cytokines in vitro. It has also been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
实验室实验的优点和局限性
The use of 3-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% in laboratory experiments has many advantages. It is a relatively inexpensive compound, and is readily available in high purity. Additionally, it is easy to synthesize and purify. However, there are also some limitations to its use in laboratory experiments. For example, it is a relatively unstable compound and may degrade over time. Additionally, its mechanism of action is not yet fully understood, which may limit its use in certain research applications.
未来方向
There are many potential future directions for the use of 3-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% in scientific research. For example, further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies are needed to explore its potential use in drug delivery and the development of new drugs. Additionally, 3-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% may also be useful in the study of enzyme inhibition and protein-ligand interactions. Finally, further research is needed to explore its potential use in the synthesis of other compounds.
合成方法
3-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% can be synthesized through a simple two-step process. The first step involves the reaction of 4-chloro-2-methoxyphenol with picolinoyl chloride in the presence of anhydrous pyridine and triethylamine as catalysts. This reaction yields the desired 3-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% product. The second step involves the purification of the product by recrystallization using methanol as the solvent.
属性
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-11-7-8(14)4-5-9(11)10-3-2-6-15-12(10)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCINDBHQXHNLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

